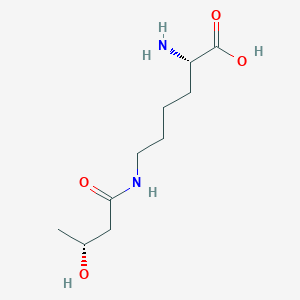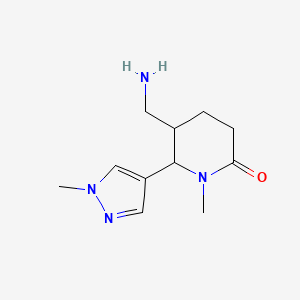
(S)-2-Amino-6-((R)-3-hydroxybutanamido)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxybutanamido group, and a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-aminohexanoic acid and ®-3-hydroxybutanoic acid.
Coupling Reaction: The amino group of (S)-2-aminohexanoic acid is coupled with the carboxyl group of ®-3-hydroxybutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as lipases or proteases to catalyze the coupling reaction, which can offer higher selectivity and yield.
Fermentation: Employing microbial fermentation processes to produce the chiral starting materials, followed by chemical coupling.
Optimization: Continuous optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein structure and function, as well as its potential as a precursor for bioactive peptides.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Aminohexanoic acid: Lacks the hydroxybutanamido group, making it less versatile in chemical reactions.
®-3-Hydroxybutanoic acid: Lacks the aminohexanoic acid backbone, limiting its applications in peptide synthesis.
Uniqueness: (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C10H20N2O4 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(3R)-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-7(13)6-9(14)12-5-3-2-4-8(11)10(15)16/h7-8,13H,2-6,11H2,1H3,(H,12,14)(H,15,16)/t7-,8+/m1/s1 |
InChI-Schlüssel |
NFPICWYWQOLZEW-SFYZADRCSA-N |
Isomerische SMILES |
C[C@H](CC(=O)NCCCC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(CC(=O)NCCCCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)

![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)






![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)




